molecular formula C13H22N2O4 B8049819 tert-butyl (S)-3-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)propanoate

tert-butyl (S)-3-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)propanoate

Cat. No.: B8049819
M. Wt: 270.32 g/mol
InChI Key: XCHBLUXORCWLHP-VIFPVBQESA-N
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Description

tert-Butyl (S)-3-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)propanoate is a complex organic compound featuring a spirocyclic structure. The compound is notable for its unique arrangement of functional groups, which include a tert-butyl ester, an oxo group, and a diazaspiro moiety. This compound is of interest in various fields of scientific research due to its potential biological activity and its utility in synthetic organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (S)-3-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)propanoate typically involves multiple steps, starting from commercially available reagents. One common approach involves the formation of the spirocyclic core through a cyclization reaction. For example, a convenient synthesis of similar spirocyclic compounds can be achieved using tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the spirocyclic structure.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (S)-3-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized under strong oxidative conditions.

    Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The tert-butyl ester can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Hydrochloric acid or sodium hydroxide in aqueous medium.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of carboxylic acids from esters.

Scientific Research Applications

tert-Butyl (S)-3-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme interactions and as a probe for biological pathways.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a building block for pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl (S)-3-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)propanoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites, potentially inhibiting or modifying enzyme activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl (S)-3-(7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl)propanoate is unique due to its specific combination of functional groups and its spirocyclic structure. This uniqueness allows it to participate in a variety of chemical reactions and makes it a valuable compound for research in multiple scientific disciplines.

Properties

IUPAC Name

tert-butyl 3-[(6S)-7-oxo-2-oxa-5,8-diazaspiro[3.5]nonan-6-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O4/c1-12(2,3)19-10(16)5-4-9-11(17)14-6-13(15-9)7-18-8-13/h9,15H,4-8H2,1-3H3,(H,14,17)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCHBLUXORCWLHP-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCC1C(=O)NCC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)CC[C@H]1C(=O)NCC2(N1)COC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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